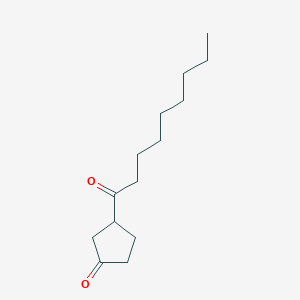![molecular formula C18H21N3O B14243278 N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide CAS No. 474901-07-0](/img/structure/B14243278.png)
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is a compound that features a piperidine ring, a phenyl group, and a pyridine carboxamide moietyThe presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide typically involves the condensation of piperidine with a suitable aldehyde or ketone, followed by the reduction of the resulting imineThe reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders. The phenyl and pyridine moieties contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and have comparable pharmacological properties.
Uniqueness
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and therapeutic potential. The presence of both piperidine and pyridine rings in a single molecule enhances its versatility and effectiveness in various applications .
Properties
CAS No. |
474901-07-0 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O/c22-18(16-9-11-19-12-10-16)20-17(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12,17H,2,5-6,13-14H2,(H,20,22) |
InChI Key |
AZDJWNNUKOPHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


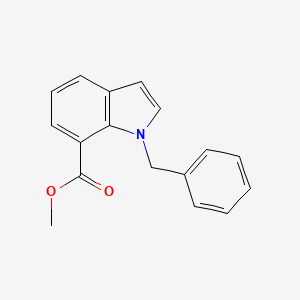
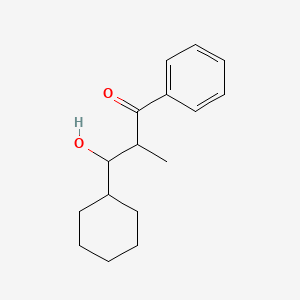
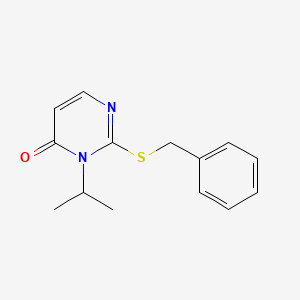
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
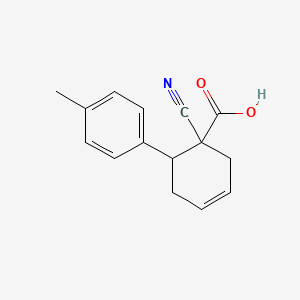

![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
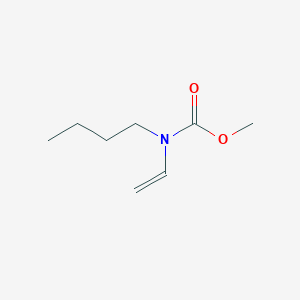
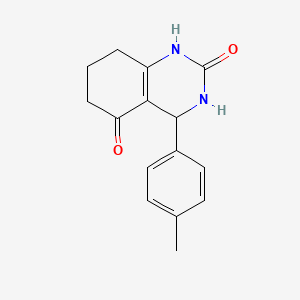
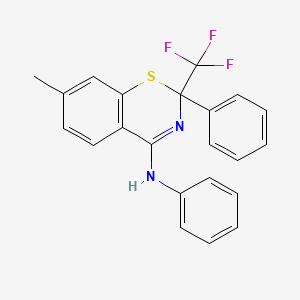
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)
